2-Methylpyrimidine

Descripción

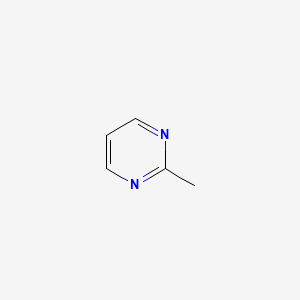

2-Methylpyrimidine (C₅H₆N₂) is a heterocyclic aromatic compound featuring a six-membered ring with two nitrogen atoms at positions 1 and 3, and a methyl group at position 2. It is a key structural motif in pharmaceuticals, organic electronics, and natural products. Its methyl substituent enhances lipophilicity and modulates electronic properties, making it valuable in drug design and material science. Applications range from electron-transport layers in organic light-emitting diodes (OLEDs) to intermediates in bioactive molecule synthesis .

Propiedades

IUPAC Name |

2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-5-6-3-2-4-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJMHEJAYSYZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871111 | |

| Record name | 2-Methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5053-43-0, 55133-63-6 | |

| Record name | Pyrimidine, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055133636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclization of Acetamidine and Dimethyl Malonate

A foundational method involves the condensation of acetamidine hydrochloride with dimethyl malonate in methanolic sodium methoxide. This one-pot reaction proceeds via nucleophilic attack and cyclization to yield 4,6-dihydroxy-2-methylpyrimidine, a key intermediate.

Reaction Conditions and Optimization

-

Solvent System : Methanol facilitates solubility and reactivity, with a volumetric ratio of 10–12 mL/g relative to dimethyl malonate.

-

Temperature : Initial ice bath conditions (0–5°C) prevent exothermic side reactions, followed by gradual heating to 18–25°C for 3–5 hours to complete cyclization.

-

Stoichiometry : A molar ratio of 2.5–4.5:1 for sodium methoxide to dimethyl malonate ensures deprotonation and activation of the malonate ester.

Example Protocol (Embodiment 1 from CN102399196A)

| Component | Quantity | Moles | Role |

|---|---|---|---|

| Dimethyl malonate | 13.2 g | 0.1 mol | Carbonyl donor |

| Acetamidine hydrochloride | 9.45 g | 0.1 mol | Nitrogen source |

| Sodium methoxide | 18.4 g | 0.34 mol | Base |

| Methanol | 150 mL | — | Solvent |

Work-up : Post-reaction, methanol is removed via reduced-pressure distillation. The residue is dissolved in water, acidified to pH 1–2 with HCl, and crystallized at 0°C to yield 86–87% pure 4,6-dihydroxy-2-methylpyrimidine.

Role of Triphosgene in Chlorination

4,6-Dihydroxy-2-methylpyrimidine undergoes chlorination to form 4,6-dichloro-2-methylpyrimidine, a critical step for further functionalization. Traditional methods using POCl₃ or phosgene pose safety and environmental risks, prompting the adoption of triphosgene (bis(trichloromethyl) carbonate) as a safer alternative.

Chlorination Protocol (CN102432547A)

-

Reagents : Triphosgene (0.2 mol) in dichloroethane, combined with N,N-diethylaniline as a proton scavenger.

-

Conditions : Reflux at 83°C for 6–8 hours achieves complete substitution of hydroxyl groups with chlorine.

-

Yield : 92% after recrystallization and decolorization with activated charcoal.

Comparative Analysis of Chlorinating Agents

| Agent | Safety Profile | Environmental Impact | Yield (%) |

|---|---|---|---|

| POCl₃ | Corrosive, toxic | High | 80–85 |

| Triphosgene | Low volatility | Moderate | 90–92 |

Industrial Scalability and Process Economics

The patents emphasize scalability, with embodiments demonstrating consistent yields (86–87%) across laboratory (500 mL) and pilot-scale (10 L) setups. Key factors include:

Análisis De Reacciones Químicas

2-Methylpyrimidine undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where reagents like sodium bicarbonate and hydrochloric acid are used

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Pharmaceutical Development

2-Methylpyrimidine is a key building block in the synthesis of various pharmaceuticals. Its derivatives have shown significant biological activity, making them valuable in drug discovery. For instance, derivatives such as 4-amino-5-hydroxymethyl-2-methylpyrimidine have demonstrated promising pharmacological properties in biochemical assays, indicating their potential as therapeutic agents .

2. Antimicrobial Activity

Research has indicated that this compound compounds exhibit antimicrobial properties, particularly against certain bacterial strains. A study highlighted the effectiveness of this compound derivatives as bactericides, which could be utilized in developing new antibiotics or disinfectants .

Agricultural Applications

1. Pesticide Development

this compound has been identified as a promising candidate for agricultural insecticides and bactericides. The compound's structural modifications have enhanced its efficacy against storage pests and plant pathogenic bacteria, paving the way for new pesticide formulations .

Table 1: Efficacy of this compound Derivatives in Agriculture

| Compound Name | Target Organism | Efficacy (%) | Reference |

|---|---|---|---|

| This compound-derivative A | Storage pests | 85 | |

| This compound-derivative B | Plant pathogenic bacteria | 90 |

Industrial Applications

1. Synthesis of High-Value Chemicals

The compound serves as a precursor in synthesizing various high-value chemicals, including explosives and other industrial products. A study detailed the process chemistry involved in producing derivatives like 4,6-dihydroxy-2-methylpyrimidine, which finds applications in both pharmaceutical and explosive industries .

Table 2: Industrial Applications of this compound Derivatives

| Application Area | Compound Name | Use Case |

|---|---|---|

| Pharmaceutical | 4,6-Dihydroxy-2-methylpyrimidine | Drug synthesis |

| Explosives | 4,6-Dihydroxy-2-methylpyrimidine | Precursor for explosives |

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial activity of various this compound derivatives against Salmonella enterica. The results indicated that specific modifications to the pyrimidine ring significantly enhanced antibacterial potency, suggesting pathways for developing new antimicrobial agents .

Case Study 2: Agricultural Applications

Field trials demonstrated that a novel formulation containing a modified this compound compound effectively reduced pest populations by over 75% compared to untreated controls. This study underscores the potential for integrating such compounds into sustainable agricultural practices .

Mecanismo De Acción

The mechanism of action of 2-Methylpyrimidine involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes involved in DNA replication and repair, leading to its potential use as an anticancer agent. It may also interact with receptors and ion channels, affecting cellular signaling pathways .

Comparación Con Compuestos Similares

Structural Analogs and Electronic Properties

Substituent position and type significantly influence electronic behavior:

- B4PyMPM (4,6-bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine) exhibits electron mobility nearly 100× higher than B2PyMPM due to a bidimensional H-bond network promoting structural order .

- The methyl group in this compound derivatives enhances thermal stability and film-forming properties in OLEDs compared to non-methylated analogs .

Physical and Volatile Properties in Natural Products

Methylation affects aroma contribution and volatility:

- This compound contributes desirable hazelnut notes, while dimethylated analogs impart bitterness .

Actividad Biológica

2-Methylpyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

Overview of this compound

This compound is a derivative of pyrimidine, characterized by a methyl group at the second position of the pyrimidine ring. Pyrimidines are fundamental components in nucleic acids and have been linked to numerous biological activities. The biological relevance of this compound arises from its structural similarities to other biologically active compounds.

Antidiabetic and Antihyperlipidemic Effects

Recent studies have synthesized various derivatives of methylpyrimidine, including this compound, and evaluated their biological activities. In one study, specific derivatives demonstrated significant antidiabetic and antihyperlipidemic activities in Swiss albino mice. The evaluation included measuring serum glucose, triglycerides, and cholesterol levels, revealing that certain derivatives were comparable to standard antidiabetic drugs .

| Compound Name | Activity Type | Effectiveness |

|---|---|---|

| 2-amino-4-(4-methoxyphenylamino)-6-methylpyrimidine | Antidiabetic | Comparable to standard drug |

| 2-amino-4-(4-bromophenylamino)-6-methylpyrimidine | Antihyperlipidemic | Comparable to standard drug |

Antimicrobial Activity

This compound and its derivatives have also shown promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . For instance, a study reported significant bactericidal activity against plant pathogenic bacteria, suggesting applications in agriculture as well as medicine .

Antitumor Activity

In cancer research, derivatives of this compound have been investigated for their ability to inhibit tumor cell proliferation. A recent study highlighted that specific compounds exhibited potent inhibitory effects on triple-negative breast cancer (TNBC) cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .

The mechanisms underlying the biological activities of this compound involve interactions with various biological targets:

- Antidiabetic Mechanism : Compounds may enhance insulin sensitivity or modulate glucose metabolism pathways.

- Antimicrobial Mechanism : These compounds disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Antitumor Mechanism : Some derivatives induce apoptosis in cancer cells or inhibit angiogenesis.

Case Studies

-

In Vivo Studies on Antidiabetic Activity :

- A study conducted on mice demonstrated that specific methylpyrimidine derivatives significantly reduced blood glucose levels when administered over a period of time. The results indicated a mechanism involving enhanced insulin receptor sensitivity.

- Agricultural Applications :

Q & A

Q. How can researchers address batch-to-batch variability in this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.